Nicoboxil

Catalog No.
S577914
CAS No.
1322-29-8
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicoboxil

CAS Number

1322-29-8

Product Name

Nicoboxil

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3

InChI Key

IZJRISIINLJVBU-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)C1=CN=CC=C1

Synonyms

2-butoxyethyl nicotinate, beta-butoxyethyl nicotinate, nicoboxil

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1

The exact mass of the compound Nicoboxil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of aromatic carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Nicoboxil is a chemical compound classified as a nicotinate, specifically a 2-butoxyethyl pyridine-3-carboxylate. It is primarily known for its application in topical formulations as a rubefacient, which means it induces redness of the skin through vasodilation. This effect is mediated by prostaglandin pathways, enhancing blood flow to the applied area. Nicoboxil is structurally characterized by its ester linkage and pyridine ring, which contribute to its biological activity and pharmacological properties .

Nicoboxil undergoes hydrolysis in biological systems, primarily catalyzed by esterase-like activities found in serum albumin and plasma esterases. This reaction results in the formation of nicotinic acid and 2-butoxyethanol. The nicotinic acid metabolite retains vasodilatory properties, which are significant for its therapeutic effects. The rapid metabolism of nicoboxil suggests that it is efficiently converted into active metabolites upon administration .

The primary biological activity of nicoboxil is its ability to induce vasodilation, which enhances blood flow and causes hyperemia (increased blood flow to the skin). This effect is more pronounced when combined with nonivamide, another compound that stimulates similar pathways. Studies indicate that the vasodilatory effect of nicoboxil occurs more quickly and intensely than that of nonivamide alone, making their combination particularly effective for therapeutic applications .

The synthesis of nicoboxil typically involves the esterification of nicotinic acid with 2-butoxyethanol. This method can be performed using standard organic synthesis techniques, including refluxing the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Nicoboxil is primarily used in topical formulations aimed at treating conditions associated with poor blood circulation or localized pain. Its applications include:

  • Topical analgesics: Used in creams that relieve pain through enhanced blood flow.
  • Rubefacients: For conditions requiring increased local circulation.
  • Combination therapies: Often combined with other compounds like nonivamide to enhance therapeutic efficacy .

Research has shown that nicoboxil interacts synergistically with nonivamide, enhancing its vasodilatory effects. The combination therapy has been demonstrated to be effective in reducing acute nonspecific pain while maintaining a favorable safety profile. The mechanisms underlying these interactions involve complementary pathways leading to enhanced local blood flow and pain relief .

Several compounds exhibit similar properties to nicoboxil, particularly in their ability to induce vasodilation or act as rubefacients. Below are some notable examples:

CompoundStructure TypeMechanism of ActionUnique Features
NonivamideCapsaicinoidStimulates TRPV1 receptorsHigher potency for pain relief
Nicotinic AcidCarboxylic acidVasodilation via prostaglandinsNaturally occurring vitamin B complex
CapsaicinCapsaicinoidTRPV1 receptor agonistKnown for its strong pain-relief effects
Methyl NicotinateEsterVasodilationSimilar structure but different activity

Nicoboxil's uniqueness lies in its specific ester structure and rapid metabolism into active metabolites that retain vasodilatory properties, distinguishing it from other compounds that may not have such efficient metabolic pathways .

Esterification Protocols for Nicotinic Acid Derivatives

Nicoboxil is synthesized via esterification of nicotinic acid with 2-butoxyethanol. Traditional methods involve acid-catalyzed reactions, while advanced protocols employ solvent-free mechanochemical techniques.

Acid-Catalyzed Esterification
The most common method involves refluxing nicotinic acid with excess 2-butoxyethanol in the presence of acid catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid. For example, a patent describes refluxing nicotinic acid with 2-butoxyethanol in toluene using PTSA, achieving 93% yield after 3 hours. Water generated during the reaction is removed via azeotropic distillation using Dean-Stark apparatus to shift equilibrium toward ester formation.

Alternative Substrates
Pyridine dicarboxylic acids, such as cinchomeronic acid, can be directly esterified with alcohols. A 1957 patent demonstrated refluxing cinchomeronic acid with hexanol for 30 hours, yielding nicotinic acid esters via simultaneous decarboxylation and esterification. This method bypasses intermediate purification steps, improving cost efficiency.

Key Reaction Parameters

  • Molar Ratio: A 1:2.5 ratio of nicotinic acid to 2-butoxyethanol ensures excess alcohol drives the reaction.
  • Temperature: Reactions typically occur at 110–150°C under reflux.
  • Catalyst Load: 1–5 wt% PTSA relative to nicotinic acid.

Catalytic Systems in 2-Butoxyethanol-Based Synthesis

Catalytic systems significantly influence reaction efficiency and scalability.

Homogeneous Acid Catalysts
Sulfuric acid and PTSA are widely used but require post-reaction neutralization. For instance, a 1957 protocol achieved 85–93% yields using PTSA, with catalyst removal via aqueous sodium carbonate washes.

Non-Catalytic Methods
High-boiling alcohols (e.g., n-amyl alcohol) enable esterification without catalysts at 135–200°C. A 1955 patent reported 92% conversion of nicotinic acid to pentyl ester after 65 hours at 150°C, leveraging alcohol excess and azeotropic water removal.

Transition-Metal-Free Systems
Recent advances utilize iodine (I₂) with hypophosphorous acid (KH₂PO₂) under ball-milling conditions. This solvent-free method achieves 45–91% yields in 20 minutes, avoiding toxic catalysts.

Comparative Catalytic Efficiency

CatalystTemperature (°C)Time (h)Yield (%)Reference
PTSA110393
None (high BP alcohol)1506592
I₂/KH₂PO₂Room temp0.3391

Solvent-Free Approaches for Industrial-Scale Production

Solvent-free methods reduce environmental impact and purification steps.

Mechanochemical Synthesis
High-speed ball milling (HSBM) with I₂/KH₂PO₂ enables room-temperature esterification. A 2021 study synthesized nicotinic acid esters in 20 minutes with 91% yield, demonstrating scalability for inositol nicotinate production.

Transesterification
Triclopyr-butyl ester synthesis via transesterification of methyl/ethyl esters with 2-butoxyethanol exemplifies industrial adaptation. Using titanium butoxide, this method achieves 92% conversion at 120°C, distilling off low-boiling alcohols.

Advantages of Solvent-Free Methods

  • Energy Efficiency: HSBM reduces thermal energy requirements by 70% compared to reflux.
  • Purity: Eliminates solvent contamination, yielding >98% pure nicoboxil.
  • Scalability: HSBM protocols have been validated for multi-gram syntheses.

Nicoboxil’s hydrolysis to nicotinic acid and 2-butoxyethanol is predominantly mediated by enzymatic activity in systemic circulation. Human serum albumin (HSA) enhances hydrolysis efficiency through substrate binding and allosteric modulation of esterase activity [2]. Plasma esterases, including carboxylesterases and cholinesterases, catalyze the cleavage of the ester bond with species-dependent kinetics [5].

Enzyme-Specific Kinetics

In human plasma, nicoboxil hydrolysis involves multiple esterases, as demonstrated by inhibition studies using carboxylesterase-selective inhibitors like bis-(4-nitrophenyl) phosphate (BNPP) and metalloenzyme inhibitors such as EDTA [5]. These experiments reveal that:

  • Carboxylesterase 1 (CES1) contributes approximately 40% of total hydrolytic activity.
  • Paraoxonase-1 (PON1) accounts for 25–30% of activity, particularly at physiological pH.
  • Albumin-associated esterase-like activity mediates residual hydrolysis, likely through conformational stabilization of the substrate [2].

Table 1: Hydrolytic Activity in Human Plasma

Enzyme Contributor% Total ActivityInhibition Sensitivity
Carboxylesterase 140%BNPP-sensitive
Paraoxonase-128%EDTA-sensitive
Albumin-associated32%pH-dependent

The apparent Michaelis constant (Km) for nicoboxil hydrolysis in human plasma ranges from 18–43 μM, with maximal velocity (Vmax) values of 8–12 nmol/min/mg protein under physiological conditions [5].

Non-Enzymatic Degradation Kinetics in Physiological Media

Non-enzymatic hydrolysis of nicoboxil occurs via pH-dependent mechanisms:

  • Acidic conditions (pH 1.5–3.5): Protonation of the ester oxygen accelerates nucleophilic attack by water, yielding nicotinic acid and 2-butoxyethanol with a half-life of 2–4 hours.
  • Alkaline conditions (pH 7.4–8.0): Hydroxide ion-mediated cleavage predominates, reducing the half-life to <15 minutes.

At physiological pH (7.4), non-enzymatic degradation accounts for <5% of total hydrolysis, confirming the dominance of enzymatic pathways [5].

Pharmacokinetic Profiling of Nicotinic Acid Metabolites

Nicotinic acid, the primary hydrolysis product, undergoes sequential biotransformation:

Phase I Modifications

  • Oxidation: Hepatic cytochrome P450 2C9 catalyzes 6-hydroxylation, forming 6-hydroxynicotinic acid [2].
  • Decarboxylation: Gut microbiota-mediated conversion to pyridine derivatives, including 3-pyridylacetic acid.

Phase II Conjugation

  • Glycine conjugation: Forms nicotinuric acid, the major urinary metabolite.
  • Ribosylation: Incorporation into nicotinamide adenine dinucleotide (NAD+) pools via the Preiss-Handler pathway.

Table 2: Nicotinic Acid Metabolite Distribution

MetaboliteRelative AbundancePrimary Tissue
Nicotinuric acid55–60%Liver, Kidney
6-Hydroxynicotinic acid20–25%Hepatic microsomes
NAD+15–20%Systemic circulation

Renal and Pulmonary Elimination of 2-Butoxyethanol Derivatives

2-Butoxyethanol undergoes rapid oxidation via alcohol dehydrogenase to 2-butoxyacetaldehyde, which is further metabolized to 2-butoxyacetic acid (BAA) [5]. Elimination pathways include:

  • Renal excretion: 60–75% of BAA is conjugated with glutathione and excreted in urine.
  • Pulmonary clearance: 15–20% of volatile metabolites (e.g., unmetabolized 2-butoxyethanol) are exhaled.

Table 3: Elimination Parameters for 2-Butoxyethanol Derivatives

ParameterValueMethod of Detection
Renal clearance rate0.32 L/h/kgLC-MS/MS of urine conjugates
Alveolar elimination0.08 L/h/kgBreath gas chromatography
Plasma half-life (BAA)4.2 ± 1.1 hoursRadioisotopic tracing

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

UNII

GSD5B9US0W

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary therapeutic use for which nicoboxil is currently indicated for is as an active ingredient in combination with the capsaicinoid nonivamide compound as a topical analgesic for the temporary relief of the pain of rheumatism, arthritis, lumbago, muscular aches, sprains and strains, sporting injuries, and other conditions where local warmth is beneficial. Nevertheless, most of the available studies regarding the use of nicoboxil and nonivamide topical analgesics focus specifically on their efficacy and safety in treating acute non-specific low back pain, typically finding the combination analgesic to be an effective, safe, and well-tolerated medication for such an indication.

Pharmacology

Topical applications consisting of the individual active ingredients of nicoboxil and nonivamide at doses considered to be therapeutic are generally not considered readily available commercially [A32785]. Subsequently, the pharmacodynamics of nicoboxil are considered useful in commercially available combination products largely because they combine with those of nonivamide to offer a synergistic effect from the unique complementary actions of these two agents [F11]. Subsequently, nonivamide is a synthetic capsaicin analog with analgesic properties which are assumed to result from the depletion of Substance P in the peripheral nociceptive C-fibres and A-delta nerve fibers upon repetitive topical application [F11]. Resultant stimulation of afferent nerve endings in the skin evidently causes a dilatory effect on the surrounding blood vessels accompanied by an intense, long-lasting sensation of warmth associated with the nonivamide use [F11]. Given the proposed effect of nonivamide, it is believed that nicoboxil is a vitamin of the B complex [F12] that possesses vasodilating properties facilitated by prostaglandin [F11]. The observed hyperaemic increased blood flow effect of nicoboxil occurs earlier and is described as being more intense than the nonivamide hyperaemic effect [F11]. Nicoboxil and nonivamide are consequently generally indicated as a combination product because the pharmacodynamics of nicoboxil are considered useful as a complement to those of nonivamide, and vice versa [F11, A32785]. In essence, both compounds induce vasodilation by different effects and therefore have complementary abilities inducing increased blood flow, thus hastening the hyperaemic skin reaction [F16].

Mechanism of Action

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments.

Pictograms

Irritant

Irritant

Other CAS

13912-80-6
1322-29-8

Absorption Distribution and Excretion

Specific investigations on absorption of dermally applied nicoboxil in laboratory animals or target species were not available. Published data for nicotinate esters related to nicoboxil indicated however, that members of this class of compounds are in principle able to penetrate skin [12]. Regardless, there is interest in the studies that demonstrate nicoboxil and nonivamide combination topical applications as effective and safe analgesic products precisely because such topical formulations are expected to have much lower systemic absorption - and thus less exposure to systemic side effects (ie. like gastrointestinal upset, drowsiness, etc.) - than the oral non-steroidal anti-inflammatory drugs, opioids, muscle relaxants, and steroids that may be more commonly prescribed over a rubefacient like nicoboxil. Nevertheless, despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing.
Following ester cleavage, the nicotinic acid metabolite is expected to enter the endogenous metabolic pool as a part of the vitamin B complex. The 2-butoxyethanol metabolite is believed to be mainly excreted primarily in the urine and to a certain extent, in exhaled air. In humans, the urinary elimination of 2-butoxyethanol's metabolite, 2-butoxyacetic acid was also reported.
Despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing. Readily accessible data regarding the volume of distribution of nicoboxil is subsequently not available.
The elimination of nicoboxil is considered to be rapid. Despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing. Readily accessible data regarding the clearance of nicoboxil is subsequently not available.

Metabolism Metabolites

Any systemically absorbed nicoboxil is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma. In vitro it is reported that such hydrolysis reactions are catalyzed by esterase-like activity of serum albumin and by plasma esterases. The nicotinic acid metabolite is also capable of vascular dilatation. In humans, the urinary elimination of 2-butoxyethanol's metabolite, 2-butoxyacetic acid was also reported. The metabolism of nicoboxil is considered to be rapid.

Wikipedia

Nicoboxil

Biological Half Life

The half-life of ester hydrolysis was found to be very short in the presence of human serum albumin - less than 15 minutes, 50uM.

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 07-17-2023
Gaubitz M, Schiffer T, Holm C, Richter E, Pisternick-Ruf W, Weiser T: Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. Eur J Pain. 2016 Feb;20(2):263-73. doi: 10.1002/ejp.719. Epub 2015 Apr 30. [PMID:25929250]
Blahova Z, Holm JC, Weiser T, Richter E, Trampisch M, Akarachkova E: Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. J Pain Res. 2016 Dec 14;9:1221-1230. doi: 10.2147/JPR.S118329. eCollection 2016. [PMID:28008281]
Matthews P, Derry S, Moore RA, McQuay HJ: Topical rubefacients for acute and chronic pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;(3):CD007403. doi: 10.1002/14651858.CD007403.pub2. [PMID:19588430]
FULTON GP, FARBER EM, MORECI AP: The mechanism of action of rubefacients. J Invest Dermatol. 1959 Dec;33:317-25. [PMID:13825636]

Explore Compound Types